

# Inavolisib vs alpelisib efficacy comparison

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Inavolisib

CAS No.: 2060571-02-8

Cat. No.: S528759

Get Quote

## Clinical Efficacy & Safety at a Glance

The table below summarizes key efficacy and safety data from pivotal phase 3 trials for each drug. It is important to note that the trials had different patient populations and control arms, so a direct cross-trial comparison should be interpreted with caution.

| Aspect                   | Inavolisib                                                                   | Alpelisib                                                              |
|--------------------------|------------------------------------------------------------------------------|------------------------------------------------------------------------|
| Approved Combination     | Palbociclib + Fulvestrant [1] [2]                                            | Fulvestrant [1]                                                        |
| Key Trial Identifier     | INAVO120 (NCT04191499) [2]                                                   | SOLAR-1 (NCT02437318) [1]                                              |
| Patient Population       | PIK3CA-mutated, HR+/HER2- aBC, <b>1st-line</b> (endocrine-resistant) [1] [2] | PIK3CA-mutated, HR+/HER2- mBC, <b>post-endocrine therapy</b> [1]       |
| Median PFS (vs. Control) | <b>15.0</b> vs. 7.3 months (HR 0.43) [1]                                     | <b>11.0</b> vs. 5.7 months (HR 0.65) [1]                               |
| Median OS (vs. Control)  | <b>34.0</b> vs. 27.0 months (HR 0.67) [2]                                    | 39.3 months (exploratory; no placebo comparison in final analysis) [1] |

| Aspect                    | Inavolisib                                                                                                                              | Alpelisib                                                                                                              |
|---------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|
| Objective Response Rate   | 58% [1]                                                                                                                                 | Not Specified                                                                                                          |
| Common Adverse Events     | Neutropenia, stomatitis, rash (all grades: 26% for rash) [1]                                                                            | <b>Hyperglycemia</b> (any grade: ~60%; grade 3/4: ~36%), rash, diarrhea [1]                                            |
| Key Safety Differentiator | Lower incidence of high-grade hyperglycemia and rash; discontinuation primarily due to neutropenia from palbociclib combination [1] [2] | Significant hyperglycemia requiring proactive management (e.g., metformin); higher rates of dermatologic reactions [1] |

## Mechanisms of Action & Experimental Insights

While both drugs target the PIK3CA pathway, their mechanisms differ significantly, influencing their efficacy and toxicity profiles.

- **Mechanism of Alpelisib:** Alpelisib is a first-in-class, selective PI3K $\alpha$  inhibitor. It works by binding to the ATP-binding pocket of the p110 $\alpha$  catalytic subunit, blocking PI3K signaling and leading to cancer cell death [1].
- **Mechanism of Inavolisib:** **Inavolisib** is a next-generation, highly selective PI3K $\alpha$  inhibitor with a **dual mechanism**. It not only inhibits PI3K $\alpha$  activity but also **induces the degradation of the mutant p110 $\alpha$  protein** itself. This degradation mechanism provides more durable suppression of the pathway and may help overcome resistance mechanisms associated with earlier PI3K inhibitors [1] [3].

The following diagram illustrates the key mechanistic differences in their action on the PI3K $\alpha$  protein.



[Click to download full resolution via product page](#)

## Preclinical & Combination Studies

Preclinical studies in multi-cell type tumor spheroids show that both apelisib and **inavolisib** exhibit **additive and/or synergistic effects** when combined with other targeted agents [4].

- **Synergistic Combinations:** Enhanced antitumor activity was observed when either drug was combined with:
  - **MEK/ERK pathway inhibitors** (e.g., selumetinib, raxoxertinib) [4].
  - **KRAS mutation-specific inhibitors** (e.g., sotorasib for KRAS G12C) in cell lines harboring the corresponding mutation [4].
  - **Vertical pathway inhibition** using an AKT inhibitor (e.g., ipatasertib) or an mTORC1/2 inhibitor (e.g., sapanisertib) [4].

## Key Considerations for Professionals

For researchers and clinicians, the choice between these agents involves several factors beyond efficacy alone:

- **Therapeutic Window & Safety:** **Inavolisib**'s high selectivity and unique degradation mechanism appear to translate into a **more favorable safety profile**, particularly regarding the on-target toxicity of hyperglycemia [1] [3]. This could allow for longer treatment duration and improved quality of life.
- **Line of Therapy:** The robust efficacy of the **inavolisib**-based regimen in the **first-line setting** for endocrine-resistant disease, as demonstrated in INAVO120, positions it as a potential new standard of care for this population [2]. Alpelisib is currently approved for a later line of therapy [1].
- **Biomarker Selection:** Capivasertib, an AKT inhibitor, is approved for a broader biomarker group—those with alterations in the **PIK3CA/AKT/PTEN pathway**—and may be a preferable alternative for patients at high risk for hyperglycemia [1].

## Future Directions and Ongoing Research

The landscape of PI3K inhibition is rapidly evolving. The most critical source of direct comparative data will come from the **ongoing INAVO121 trial** [5] [2].

- **INAVO121:** This is a Phase III, open-label study directly comparing **inavolisib + fulvestrant** versus **alpelisib + fulvestrant** in patients with HR+/HER2-, PIK3CA-mutated advanced breast cancer who progressed after a CDK4/6 inhibitor. The primary endpoint is progression-free survival [5] [6]. Results from this trial will provide the first high-quality, head-to-head evidence to guide treatment sequencing.

In summary, while both drugs are effective, **inavolisib** demonstrates a potential efficacy and safety advantage in the first-line setting based on current data. The ongoing head-to-head trial will be pivotal in clarifying their relative positions in the treatment algorithm.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Same Pathway, Different Profiles: Clinical Considerations ... [pharmacytimes.com]
2. New data show Roche's Itovebi significantly extended ... [roche.com]

3. Mechanistic optimization of inavolisib combined with CDK4 ... [frontiersin.org]
4. Combinatorial screen of targeted agents with the PI3K ... [pmc.ncbi.nlm.nih.gov]
5. Clinical trial for Breast Cancer Er-Positive, Breast Canc... [genentech-clinicaltrials.com]
6. A Study Evaluating the Efficacy and Safety of Inavolisib ... [trialx.com]

To cite this document: Smolecule. [Inavolisib vs alpelisib efficacy comparison]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b528759#inavolisib-vs-alpelisib-  
efficacy-comparison]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com